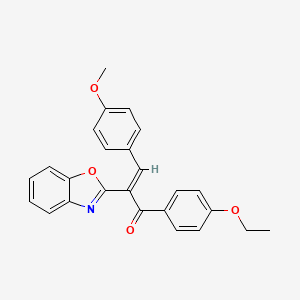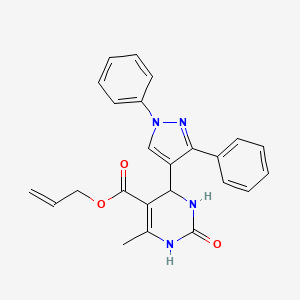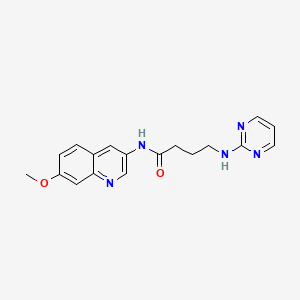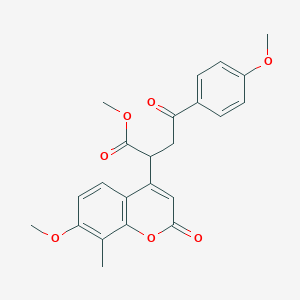![molecular formula C19H16O5 B11149709 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one](/img/structure/B11149709.png)
6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
The synthesis of 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2H-chromen-2-one with 4-(2-oxopropoxy)phenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted phenyl derivatives.
Scientific Research Applications
6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound binds to the active site of these enzymes, preventing the formation of essential cell wall components and leading to bacterial cell death . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Known for its cytotoxicity against carcinoma cell lines.
6-methoxy-2-naphthyl propanamide derivatives: Exhibiting antibacterial activity.
Phenolic antioxidants: Commonly found in foods and known for their antioxidant properties. The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
6-methoxy-3-[4-(2-oxopropoxy)phenyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-15-5-3-13(4-6-15)17-10-14-9-16(22-2)7-8-18(14)24-19(17)21/h3-10H,11H2,1-2H3 |
InChI Key |
PCCDPNRUYJIFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-S-methyl-D-cysteine](/img/structure/B11149631.png)


![2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11149645.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11149651.png)

![N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine](/img/structure/B11149670.png)

![7-[(3-methylbenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11149680.png)
![2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11149696.png)
![Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate](/img/structure/B11149699.png)
![8-Methyl-4-oxo-6-thiophen-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11149700.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11149701.png)
![4-methoxy-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11149703.png)
